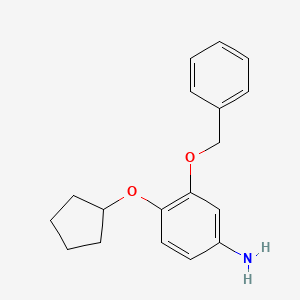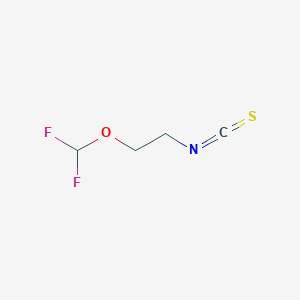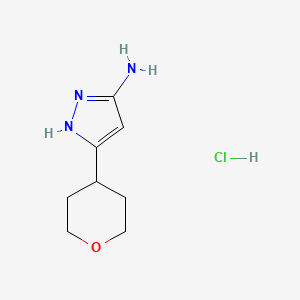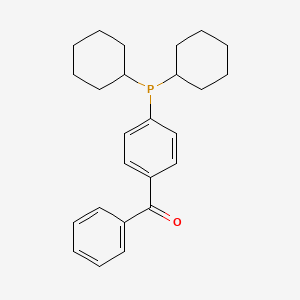
rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid: is a novel compound that has garnered significant interest in scientific research. As a chiral molecule, it possesses two enantiomers that are mirror images of each other. The unique structure of this compound includes a nitrogen atom connected to a five-membered ring system and two oxygen atoms connected to a four-membered ring system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid typically involves the reaction of 2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: : rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a corresponding oxo derivative, while reduction may produce a reduced amine derivative .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid exerts its effects by binding to the active sites of enzymes, inhibiting their catalytic activity and thereby preventing them from initiating their reactions. Additionally, it possesses chiral catalytic properties in organic synthesis, enabling the preferential production of a single enantiomer for a specific compound .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include other chiral amino acids and enzyme inhibitors with comparable structures and properties.
Uniqueness: : What sets rac trans-3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic Acid apart is its unique combination of chiral catalytic properties and enzyme inhibition capabilities. This makes it a valuable compound for both scientific research and industrial applications .
Propiedades
Fórmula molecular |
C9H18N2O3 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(3R,4R)-4-amino-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H18N2O3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h5-6,14H,10H2,1-4H3,(H,12,13)/t5-,6+/m0/s1 |
Clave InChI |
GHKQHPXZQLBDJO-NTSWFWBYSA-N |
SMILES isomérico |
CC1([C@@H]([C@H](C(N1O)(C)C)N)C(=O)O)C |
SMILES canónico |
CC1(C(C(C(N1O)(C)C)N)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13715074.png)

![7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13715093.png)

![3-[2-(2,2,2-Trifluoroacetylamino)ethyl]azetidine-1-carboxylic acid tert butyl ester](/img/structure/B13715114.png)


![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)



![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)
